molecular formula C4H9NO B3431452 1-Aziridineethanol CAS No. 9016-04-0

1-Aziridineethanol

Cat. No.: B3431452
CAS No.: 9016-04-0
M. Wt: 87.12 g/mol
InChI Key: VYONOYYDEFODAJ-UHFFFAOYSA-N
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Description

Background and Significance of Aziridine (B145994) Chemistry

Aziridines are three-membered heterocyclic compounds containing a nitrogen atom. These molecules are of significant interest in organic and medicinal chemistry due to the inherent strain in their three-membered ring, which makes them highly reactive. researchgate.netacs.org This reactivity allows them to serve as versatile synthetic intermediates for the creation of more complex nitrogen-containing molecules, such as amino acids, amino alcohols, and various alkaloids. nih.gov The aziridine motif is also present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including antitumor, antibacterial, and antifungal properties. nih.govnih.gov The ability of the aziridine ring to act as an alkylating agent is a key feature exploited in the development of therapeutic agents. ontosight.ai

Historical Context of 1-Aziridineethanol (B93229) Research

This compound, also known as N-(2-Hydroxyethyl)aziridine, has been a subject of study due to its unique combination of a reactive aziridine ring and a functional hydroxyl group. Historically, research has focused on its synthesis and its utility as a chemical intermediate and modifier. nih.gov Early investigations explored its synthesis from precursors like ethylene (B1197577) oxide and ethyleneimine. chemicalbook.com Over the years, its role has expanded, with studies delving into its reactivity, potential as a monomer in polymer synthesis, and its applications in creating more complex chemical structures. ontosight.aiontosight.ai Research has also touched upon its interactions with metal complexes, highlighting its versatility as a ligand in coordination chemistry. acs.orgresearchgate.net

Scope and Research Focus of the Outline

This article provides a focused overview of the chemical compound this compound. The subsequent sections will delve into its synthesis and manufacturing processes, its distinct physical and chemical properties, and its spectroscopic characterization. Furthermore, the article will explore its specific applications within the realms of polymer chemistry and medicinal chemistry, supported by detailed research findings. The content strictly adheres to these specified topics to provide a thorough and scientifically accurate account of this compound in academic research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aziridin-1-yl)ethanol
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InChI

InChI=1S/C4H9NO/c6-4-3-5-1-2-5/h6H,1-4H2
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InChI Key

VYONOYYDEFODAJ-UHFFFAOYSA-N
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Canonical SMILES

C1CN1CCO
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Molecular Formula

C4H9NO
Record name 1-AZIRIDINE ETHANOL
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Related CAS

9016-04-0
Record name 1-Aziridineethanol, homopolymer
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DSSTOX Substance ID

DTXSID0024551
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Molecular Weight

87.12 g/mol
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Physical Description

1-aziridine ethanol is a clear colorless to yellow liquid. (NTP, 1992), Colorless liquid; [Hawley] Colorless or yellow liquid; [CAMEO]
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Boiling Point

309 to 313 °F at 760 mmHg (NTP, 1992), 168 °C
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Flash Point

153 °F (NTP, 1992), 85 °C, 185 °F (open cup)
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in organic solvents, Miscible with water
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Density

1.088 (NTP, 1992) - Denser than water; will sink, 1.088 g/cu cm at 25 °C
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Vapor Pressure

0.49 [mmHg]
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Color/Form

Colorless liquid

CAS No.

1072-52-2
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Synthesis and Manufacturing of 1 Aziridineethanol

The synthesis of 1-Aziridineethanol (B93229) can be achieved through several chemical routes. One common method involves the reaction of ethyleneimine (aziridine) with ethylene (B1197577) oxide. chemicalbook.com This reaction takes advantage of the nucleophilic character of the nitrogen in the aziridine (B145994) ring, which attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of the N-hydroxyethyl substituent.

Another documented synthetic approach involves the reaction of aziridine with isocyanates to form iminoureas, which can then be further manipulated to yield this compound. chemcess.com Additionally, the reaction of 2-chloroethylamine (B1212225) hydrochloride with sodium hydroxide (B78521) has been a commercial process for producing ethyleneimine, a direct precursor to this compound. chemcess.com The direct, salt-free, one-step synthesis from 2-aminoethanol in the gas phase has also been developed as an alternative industrial method. chemcess.com

Chemical Reactivity and Reaction Mechanisms of 1 Aziridineethanol

Ring Strain and Reactivity of the Aziridine (B145994) Moiety

The aziridine ring is a three-membered heterocycle containing one nitrogen and two carbon atoms. arkat-usa.org The bond angles in this ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms, leading to substantial angle strain. acs.org This inherent ring strain, estimated to be around 27 kcal/mol, is a primary driving force for the reactivity of aziridines, making them susceptible to reactions that relieve this strain. acs.org

The reactivity of the aziridine ring in 1-Aziridineethanol (B93229) is further modulated by the N-(2-hydroxyethyl) substituent. N-alkyl groups, like the one present in this compound, render the compound a non-activated aziridine. Unlike N-acyl or N-sulfonyl groups, which are strongly electron-withdrawing and significantly increase the electrophilicity of the ring carbons, an N-alkyl group is electron-donating. clockss.org This generally makes N-alkylaziridines less reactive towards nucleophilic attack than their activated counterparts. clockss.org However, the nitrogen atom remains basic and can be protonated under acidic conditions, which dramatically increases the ring's reactivity. mdpi.com The presence of the hydroxyl group can also influence reactivity through potential intramolecular hydrogen bonding or by acting as an internal nucleophile or a coordinating site for catalysts.

Nucleophilic Ring-Opening Reactions

The most characteristic reaction of this compound involves the nucleophilic opening of the strained aziridine ring. These reactions are highly valuable in organic synthesis as they provide a pathway to various β-functionalized amines. frontiersin.org The regioselectivity and stereochemistry of the ring-opening are dependent on the reaction conditions, particularly the nature of the catalyst (acidic or basic) and the nucleophile.

Under acidic conditions, the nitrogen atom of the aziridine ring is first protonated, forming a highly reactive aziridinium (B1262131) ion. mdpi.com This protonation converts the amino group into a good leaving group and significantly increases the electrophilicity of the ring carbons. The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both Sₙ1 and Sₙ2 pathways. libretexts.orglibretexts.org

The mechanism can be depicted as a hybrid where the C-N bond begins to break, leading to a buildup of positive charge on the carbon atoms. libretexts.orglibretexts.org The nucleophile then attacks the carbon atom that can best stabilize this partial positive charge. khanacademy.orgyoutube.com For an unsubstituted aziridine ring like that in this compound, the two ring carbons are sterically equivalent. However, in substituted aziridines, the nucleophile generally attacks the more substituted carbon, a hallmark of an Sₙ1-like transition state. libretexts.org The reaction is completed by the attack of a nucleophile, which can be external (e.g., solvent, halide) or, in the case of this compound, potentially the internal hydroxyl group, leading to cyclization products.

The general mechanism for acid-catalyzed ring-opening is as follows:

Protonation: The aziridine nitrogen is protonated by an acid catalyst. youtube.com

Nucleophilic Attack: A nucleophile attacks one of the electrophilic ring carbons, leading to the opening of the ring. youtube.com

Base-catalyzed or anionic ring-opening of non-activated aziridines like this compound is less common than acid-catalyzed opening and typically requires a strong nucleophile. The reaction proceeds via a direct Sₙ2 nucleophilic attack on one of the ring carbons. d-nb.info Due to the steric similarity of the two carbons in the this compound ring, regioselectivity is not a major factor unless a directing group is present.

A significant example of this reactivity is the anionic ring-opening polymerization (AROP). While N-sulfonyl-activated aziridines are well-known to undergo AROP, N-alkyl aziridines can also be polymerized under certain conditions. rsc.orgresearchgate.net For instance, the polymerization of N-(2-hydroxyethyl)aziridine can be initiated by Lewis acids. rsc.org This process involves the nucleophilic attack of an initiator on a monomer, generating an aza-anion which then propagates by attacking subsequent monomer units. This polymerization yields poly[1-(2-hydroxyethyl)aziridine] (PHEA), a polymer known for its ability to chelate metal cations. rsc.org

The stereochemistry of aziridine ring-opening is a critical aspect of its synthetic utility.

Acid-Catalyzed Opening: The stereochemical outcome of acid-catalyzed ring-opening can be complex and depends on the specific substrate and conditions. The reaction often proceeds with a high degree of Sₙ2 character, resulting in an inversion of stereochemistry at the site of nucleophilic attack. acs.org This means the nucleophile approaches from the side opposite to the C-N bond being broken. libretexts.org However, if the transition state has significant Sₙ1 character with a more developed carbocation, racemization or a mixture of stereoisomers can occur. bioorg.org

Base-Catalyzed Opening: Ring-opening under basic or anionic conditions generally proceeds via a classic Sₙ2 mechanism. This process is stereospecific and results in a clean inversion of configuration at the carbon center that is attacked by the nucleophile. acs.org

Electrophilic Additions and Derivatizations

While ring-opening reactions are dominant, this compound can also undergo reactions at the nitrogen atom that preserve the three-membered ring. As a secondary amine derivative, the nitrogen atom possesses a lone pair of electrons and is nucleophilic. It can react with various electrophiles in ring-preserving reactions.

Examples of such derivatizations include:

N-Alkylation: Reaction with alkyl halides can lead to the formation of quaternary aziridinium salts. This process, however, also makes the ring more susceptible to subsequent nucleophilic ring-opening. acs.org

N-Acylation: Reaction with acyl chlorides or anhydrides can form N-acylaziridines. This introduces an electron-withdrawing group onto the nitrogen, which "activates" the ring towards nucleophilic attack, often with high regioselectivity. mdpi.com

These derivatizations are synthetically useful for modifying the properties of the molecule or for preparing it for subsequent controlled ring-opening reactions.

Coordination Chemistry of this compound

This compound is a versatile ligand in coordination chemistry, capable of forming a variety of metal complexes. Its utility stems from its ability to act either as an intact ligand through its nitrogen and oxygen donor atoms or to undergo in-situ ring-opening and oligomerization to form more complex chelating agents. nih.govuwi.edu

This compound has been extensively studied as a precursor for creating poly(amino-alkoxide) chelates, which can then coordinate to metal ions. nih.gov A notable reaction is the facile ring-opening cyclo-oligomerization in the presence of metal ions, particularly lanthanides (Ln³⁺). nih.govresearchgate.net This process can lead to the self-assembly of macrocyclic ligands and their corresponding metal complexes. nih.gov

For example, in the presence of lanthanide(III) ions, four units of this compound can undergo a ring-opening cyclo-oligomerization to form the 12-membered macrocycle 1,4,7,10-tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane (H₄L¹). nih.gov This macrocycle can then coordinate with the lanthanide ions to form mononuclear, tetranuclear, and even pentanuclear complexes. nih.govuwi.edu The degree of nuclearity is influenced by factors such as the deprotonation of the ligand's hydroxyethyl (B10761427) arms. uwi.edu

This compound also forms complexes with transition metals like zinc. The reaction of diethylzinc (B1219324) (Et₂Zn) with this compound results in the formation of an ethylzinc (B8376479) alcoholate, which exists as a trimeric aggregate in solution. researchgate.net Further reaction of this aggregate with oxygen leads to the formation of a complex tetranuclear zinc cluster containing ethylperoxo groups. researchgate.net

The table below summarizes some of the reported metal complexes formed using this compound as a starting material.

Metal Ion(s)Resulting Ligand from this compoundComplex NuclearityResearch Finding
Lanthanides (Ln³⁺)H₄L¹ (macrocycle)MononuclearFormed with the fully protonated macrocyclic ligand. uwi.edu
Lanthanides (Gd³⁺, Yb³⁺)H₄L¹ (macrocycle)DinuclearFormed upon partial deprotonation of the macrocyclic ligand. uwi.edu
Lanthanides (Ln³⁺)H₄L¹ (macrocycle)Tetranuclear, PentanuclearSelf-assembled in the presence of Ln³⁺ ions. nih.gov
Lanthanides (Ln³⁺)Acyclic poly(amino-alkoxide)DinuclearFormed when the reaction is conducted in the presence of ethylenediamine. nih.gov
Zinc (Zn²⁺)Deprotonated this compoundTetranuclearA tetranuclear zinc ethylperoxide cluster is formed upon oxygenation. researchgate.net

Ligand Properties in Metal Complexes

This compound is a versatile ligand in coordination chemistry, primarily due to the presence of two potential donor sites: the nitrogen atom of the aziridine ring and the oxygen atom of the hydroxyl group. Research has shown that it typically functions as a bidentate chelating ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. This dual coordination forms a stable five-membered chelate ring, a common structural motif in coordination chemistry.

In the formation of various metal complexes, this compound has been observed to coordinate in both its neutral form and as a deprotonated alkoxide. In its neutral form, it coordinates as a classic bidentate ligand. Upon deprotonation of the hydroxyl group, it acts as an anionic bidentate ligand, 1-aziridineethanolato. This deprotonation is often facilitated by the reaction conditions or the presence of a base. The coordination behavior of this compound is a key factor in the structure of the resulting metal complexes, influencing the geometry and nuclearity of the final product. For example, in cobalt(II) and copper(II) complexes, this compound coordinates as a bidentate chelate ligand, leading to distorted octahedral geometries. noaa.gov

Formation of Mononuclear and Polynuclear Complexes

This compound serves as a building block for a diverse range of both mononuclear and polynuclear metal complexes. Its ability to bridge multiple metal centers, particularly in its deprotonated form, facilitates the assembly of larger, more complex structures.

A notable example is its reaction with lanthanide(III) (Ln³⁺) ions. organic-chemistry.orgacs.org The reaction chemistry is influenced by several factors, including the stoichiometry and the presence of other reagents. In the presence of Ln³⁺ ions, this compound can undergo a ring-opening cyclo-oligomerization, where four units of the ligand combine to form a 12-membered macrocycle, 1,4,7,10-tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane (H₄L¹). organic-chemistry.orgacs.org The degree of protonation of this macrocyclic ligand dictates the nuclearity of the resulting lanthanide complex.

When the macrocycle is fully protonated (H₄L¹), it typically forms mononuclear complexes, such as [LnH₄L¹(H₂O)]³⁺. uni-oldenburg.de

Sequential deprotonation of the ligand's alcoholic groups leads to the formation of polynuclear species. Partial deprotonation can result in dinuclear complexes like [GdH₂L¹(H₂O)]₂²⁺. uni-oldenburg.de

Further deprotonation and the coordinative unsaturation of the lanthanide ions (preferring coordination numbers greater than eight) are critical factors that drive the aggregation to form higher nuclearity clusters, including tetranuclear and pentanuclear complexes. organic-chemistry.orgacs.org

The identities of these varied complexes, including mononuclear, dinuclear, tetranuclear, and pentanuclear structures, have been confirmed through single-crystal X-ray crystallography. organic-chemistry.orgacs.org In addition to lanthanides, this compound and its deprotonated form react with other metals, such as copper(II), to form polynuclear structures like Cu₄O₄ cubanes. noaa.gov

Metal IonLigand StateResulting Complex TypeReference
Lanthanide(III)Fully protonated macrocycle (H₄L¹)Mononuclear uni-oldenburg.de
Gadolinium(III)Partially deprotonated macrocycle (H₂L¹)²⁻Dinuclear uni-oldenburg.de
Lanthanide(III)Partially deprotonated macrocycleTetranuclear, Pentanuclear organic-chemistry.orgacs.org
Copper(II)Deprotonated this compoundTetranuclear (Cubane) noaa.gov

Reactivity of Metal Complexes Derived from this compound

Metal complexes derived from this compound exhibit unique reactivity. A key example is the reaction of organozinc complexes with molecular oxygen. When this compound is deprotonated (forming the azol anion) and reacted with diethylzinc (Et₂Zn), it produces an ethylzinc alkoxide complex, [EtZn(azol)]ₙ. uu.nl This complex serves as a precursor for selective oxidation reactions.

Studies have shown that the reaction of the [EtZn(azol)]ₙ complex with an excess of dry dioxygen (O₂) in a toluene (B28343) solvent does not lead to uncontrolled oxidation. Instead, it results in the selective oxygenation of the ethyl-zinc bond. acs.orgnih.gov This process affords a stable zinc ethylperoxide complex with the structure [EtOOZn(azol)]₂[EtZn(azol)]₂. acs.orgnih.govgoogle.com This demonstrates that the 1-aziridineethanolato ligand can stabilize the organozinc species, allowing for controlled insertion of oxygen into the metal-carbon bond and preventing the violent, pyrophoric reactions often associated with dialkylzincs. 5z.com The thermal decomposition of related metal alkylperoxide species typically leads to the formation of metal alkoxides, hydroxides, or oxo compounds. 5z.com

Oxidation and Reduction Pathways

Selective Oxygenation Reactions

The selective oxygenation of organometallic compounds is a significant area of research, and complexes of this compound have proven to be valuable in this context. The reaction of the ethylzinc complex of deprotonated this compound, [EtZn(azol)]ₙ, with molecular oxygen is a clear example of a selective oxygenation pathway. acs.orgnih.govgoogle.com

This reaction demonstrates that the selective oxygenation of an organozinc compound is viable, leading to the formation of an isolable metal alkylperoxide. nih.gov5z.com The process involves the insertion of a dioxygen molecule into the zinc-carbon bond of the ethyl group. The resulting product is a complex aggregate containing both the newly formed ethylperoxide moiety and the original ethylzinc alkoxide. acs.orguu.nl This controlled reactivity contrasts with the often-unselective oxidation of other organometallic reagents.

ReactantsProductReaction TypeReference
[EtZn(azol)]ₙ (azol = deprotonated this compound), O₂ (dry, excess)[EtOOZn(azol)]₂[EtZn(azol)]₂Selective Oxygenation acs.orgnih.govgoogle.com

Reductive Transformations

The reductive pathways of this compound are governed by its functional groups: the tertiary amine within the strained aziridine ring and the primary alcohol. As an amine, this compound is a chemical base. noaa.gov Amines can react with strong reducing agents, such as hydrides, to generate flammable gaseous hydrogen. noaa.govguidechem.com

The aziridine ring itself is susceptible to reductive transformations. While specific studies on the reductive ring-opening of this compound are not extensively documented, the reactivity of related N-substituted aziridines provides insight into potential pathways. Transition metal-catalyzed reactions are known to facilitate the reductive opening of the strained three-membered ring. For instance, N-acylated aziridines can undergo a catalytic, radical ring-opening through electron transfer from titanocene(III) complexes. dicp.ac.cnmdpi.com This type of reaction can be applied in reductions, conjugate additions, and cyclizations. dicp.ac.cn Similarly, other transition metals like palladium are used in the reductive ring-opening of aziridines. researchgate.net It is plausible that under appropriate catalytic conditions, this compound could undergo similar reductive cleavage of a C-N bond in the aziridine ring to yield the corresponding amino alcohol derivative, although this specific transformation is not detailed in the reviewed literature.

Polymerization Mechanisms

The polymerization of aziridine monomers is primarily driven by ring-opening reactions. The specific mechanism and resulting polymer structure are highly dependent on the catalytic system employed and the nature of the substituents on the aziridine ring.

Cationic ring-opening polymerization (CROP) is the most common method for polymerizing N-substituted aziridines like this compound. mdpi.commdpi.com This process is typically initiated by acids, Lewis acids, or other cationic species. chemcess.com For 1-(2-hydroxyethyl)aziridine, various catalytic systems, including boron trifluoride etherate (BF₃·OEt₂) and BF₃·EtNH₂, have been successfully utilized. researchgate.net

The polymerization can be conducted in various solvents such as acetonitrile, dimethylformamide (DMF), and dichloromethane, or in bulk (without solvent). researchgate.net Research has shown that the reaction proceeds without an induction period, and the polymer yield and viscosity are influenced by reaction parameters; they tend to increase with higher solvent polarity, temperature, and reaction time. researchgate.net

A significant characteristic of the CROP of this compound is the involvement of the pendant hydroxyl group in side reactions. This primary hydroxyl group can act as a chain transfer agent, leading to the formation of morpholine (B109124) end groups and introducing irregularities into the polymer backbone. researchgate.net The degree of these side reactions is influenced by the reactivity of the catalytic system, with more active catalysts generally producing polymers with more structural irregularities. researchgate.net Through careful optimization of reaction conditions, such as using 1 mol% of BF₃·EtNH₂ at 45°C in the absence of solvent, largely regular polymers with a degree of polymerization of approximately 44 have been synthesized. researchgate.net

Catalyst System Solvent Temperature (°C) Key Findings Reference
Boron trifluoride etherateAcetonitrile, DMF, etc.VariedYield and viscosity increase with solvent polarity and temperature. researchgate.net
BF₃·EtNH₂None (Bulk)45Yielded a largely regular polymer with a DP of ~44. researchgate.net
Acid-catalyzedAqueous solutionNot specifiedUsed for copolymerization with aziridine. acs.orgnih.gov

Anionic ring-opening polymerization (AROP) of aziridines is a more controlled process but presents specific challenges. Unlike epoxides, aziridines generally require an electron-withdrawing activating group (AG) on the nitrogen atom to facilitate nucleophilic attack and propagation. mpg.deuni-mainz.deuni-mainz.de Common activating groups include sulfonyl (e.g., tosyl, mesyl) or carbonyl (e.g., Boc) groups. mdpi.commpg.de These groups increase the electrophilicity of the ring carbons and stabilize the propagating aza-anion. mpg.de

The N-substituent in this compound is a hydroxyethyl group, which is not a sufficiently strong electron-withdrawing group to activate the ring for AROP under typical conditions. Consequently, the direct anionic polymerization of this compound is not a commonly employed or favorable pathway. The literature on aziridine AROP predominantly focuses on N-sulfonyl or other N-activated derivatives to achieve linear, well-defined polymers. mdpi.comacs.org

Achieving high control over polymer architecture, molecular weight, and dispersity is crucial for advanced applications. For aziridines, living anionic polymerization of N-activated monomers is a primary technique for controlled synthesis. uni-mainz.deacs.org This method can produce block copolymers through sequential monomer addition and allows for the creation of complex architectures. uni-mainz.de

While the CROP of this compound is subject to chain transfer reactions that limit control, controlled structures can be achieved through copolymerization. researchgate.net For instance, the acid-catalyzed copolymerization of aziridine (ethylene imine) with N-(2-hydroxyethyl)aziridine allows for the synthesis of copolymers where the degree of branching can be modulated by adjusting the monomer feed ratio. acs.orgnih.gov This approach yields copolymers with relatively low molecular weights (around 2000 Da) but provides a method to systematically vary the polymer's structural properties. acs.orgnih.gov Furthermore, organocatalytic sequential ROP has been used to create block copolymers from N-sulfonyl aziridines and other monomers like epoxides, demonstrating a metal-free route to well-defined block copolymers. rsc.org

Synthesis and Characterization of this compound Homopolymers

Homopolymers of this compound, often denoted as poly[1-(2-hydroxyethyl)aziridine] (PAZE), are typically synthesized via CROP. researchgate.net The resulting polymers are functional, water-soluble materials. researchgate.net

The synthesis is often initiated with Lewis acids like boron trifluoride etherate in various solvents or in bulk. researchgate.net Characterization of the resulting homopolymer is performed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the polymer structure, identify the repeating units, and characterize the end groups. NMR studies have been crucial in identifying not only the expected secondary amine head groups and quaternary ammonium (B1175870) end groups but also the presence of morpholine structures resulting from intramolecular chain transfer. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to verify the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) groups in the polymer structure. researchgate.net

Size Exclusion Chromatography (SEC) : Techniques like SEC with Multi-Angle Laser Light Scattering (MALLS) detection are employed to determine the molecular weight and degree of polymerization of the synthesized polymers. researchgate.net

Elemental Analysis : This provides the elemental composition of the polymer, confirming its successful synthesis. researchgate.net

Copolymers and Block Copolymers Derived from this compound

The inclusion of this compound into copolymer structures imparts hydrophilicity and provides hydroxyl groups for further functionalization.

Random Copolymers : A series of random copolymers, poly[(ethylene imine)-co-N-(2-hydroxyethyl-ethylene imine)], have been synthesized through acid-catalyzed ring-opening copolymerization of aziridine and this compound in aqueous solution. acs.orgnih.gov These copolymers were characterized by GPC-MALLS, NMR, IR, and potentiometric titration to understand their molecular weight, composition, and charge characteristics. acs.orgnih.gov Additionally, this compound has been copolymerized with acrylamide (B121943) in the absence of a traditional initiator. researchgate.net

Block Copolymers : The synthesis of well-defined block copolymers containing aziridine-based segments typically relies on living polymerization methods, most notably the AROP of N-activated aziridines. rsc.orgresearchgate.net While direct block copolymerization using this compound via AROP is not feasible, it can be incorporated into more complex polymer structures. For example, its derivatives, like 2-(1-aziridinyl)ethyl methacrylate, can be synthesized and subsequently polymerized to form part of a larger polymeric system. google.com

Structure-Property Relationships in this compound Polymers

The structure of polymers derived from this compound directly dictates their physical, chemical, and biological properties.

Homopolymers : For the homopolymer of this compound (PAZE), the polymerization conditions significantly affect the final structure and properties. The choice of catalyst and solvent impacts the degree of irregular structures (e.g., morpholine end groups) formed via side reactions. researchgate.net The viscosity of the polymer solution has been observed to increase with the polarity of the solvent, reaction temperature, and time, reflecting changes in polymer chain length and conformation. researchgate.net

Copolymers : In copolymers of ethylene (B1197577) imine and this compound, the ratio of the two monomers is a critical determinant of the polymer's properties. acs.orgnih.gov

Structural Feature Property Affected Relationship Reference
Increasing Ethylene Imine Content (Higher Branching)pKa and Buffer CapacityIncreases due to a higher proportion of primary and secondary amines. acs.orgnih.gov
DNA ComplexationShows stronger condensation and forms smaller complexes. acs.orgnih.gov
Gene Transfection EfficiencyHigher efficiency is observed. acs.orgnih.gov
Increasing this compound Content (Lower Branching)Cytotoxicity & HemolysisDecreases, indicating better biocompatibility. acs.orgnih.gov

These relationships highlight the tunability of polymers derived from this compound. By controlling the degree of branching and the incorporation of the hydroxyethyl side chains, polymers can be tailored for specific applications, balancing efficacy (e.g., for gene delivery) with biocompatibility. acs.orgnih.gov

Biomedical Applications of Poly(this compound)

The polymer derived from this compound, poly(this compound) or P(AZE), and related copolymers exhibit properties that make them promising candidates for a variety of biomedical applications. The presence of hydroxyl and amine functional groups allows for further modification and tuning of the polymer's characteristics to suit specific needs in medicine and biotechnology.

Poly(this compound) is being explored as a component in advanced drug delivery systems. The versatility of its polymer structure allows for the creation of various platforms, such as nanoparticles and functional films, designed to enhance the delivery and efficacy of therapeutic agents. google.comresearchgate.net The fundamental goal of these systems is to improve the therapeutic index of drugs by increasing their concentration at the site of action while minimizing exposure to healthy tissues. astrazeneca.com

Research into polymeric nanoparticles has shown their potential to encapsulate and protect drugs, improve solubility, and control their release profile. researchgate.netmdpi.commdpi.com Nanoparticles made from or functionalized with P(AZE) could leverage the polymer's properties for targeted delivery. For instance, polymers with amine functionalities, like P(AZE), can be designed to respond to the lower pH environment of tumors or endosomes, triggering drug release at the desired site. mdpi.com Chen et al. developed biocompatible cellulose-based hydrogels incorporated with pH-sensitive diblock copolymer micelles for prolonged drug delivery. mdpi.com Similarly, pH-responsive nanoparticles synthesized via dispersion polymerization have demonstrated enhanced cytotoxicity against cancer cells compared to the free drug. researchgate.net

Furthermore, thin films created from aziridine compounds via plasma deposition can immobilize therapeutic agents onto the surfaces of medical devices. google.com This creates a localized drug delivery system. These functional coatings can be layered with biopolymers to further control the release and interaction with the biological environment. google.com

Table 1: Research Findings in P(AZE)-Related Drug Delivery Systems

Research Area Key Finding Potential P(AZE) Application Reference
pH-Responsive Nanoparticles Nanoparticles fabricated by dispersion polymerization show faster drug release at acidic pH (5.0) than at physiological pH (7.4). Development of P(AZE) nanoparticles that release drugs in acidic tumor microenvironments or intracellular compartments. researchgate.net
Plasma-Deposited Films Aziridine compounds can be plasma-deposited to form films capable of immobilizing pharmaceutical agents. Coating medical implants with P(AZE) films loaded with anti-inflammatory or anti-proliferative drugs. google.com
Functionalized Nanoparticles Combining drugs with functionalized nanoparticles can alter their distribution in the body and target specific tissues. astrazeneca.com Attaching targeting ligands (e.g., antibodies, peptides) to P(AZE) nanoparticles to direct them to cancer cells. uni-mainz.de astrazeneca.comuni-mainz.de

| Polymer-Drug Conjugates | Linear poly(ethyleneimine) (LPEI), a structural analog, can be conjugated with other moieties for drug delivery applications. uni-mainz.de | Covalent attachment of drugs to the P(AZE) backbone to create polymer-drug conjugates with tailored pharmacokinetic profiles. | uni-mainz.de |

In tissue engineering, the goal is to repair, replace, or regenerate tissues and organs using a combination of cells, biomaterials, and growth factors. wikipedia.orgfrontiersin.org Scaffolds, which are porous 3D structures, play a crucial role by providing mechanical support and a suitable microenvironment for cell growth and tissue formation. frontiersin.orgnih.gov Poly(this compound) and its derivatives are investigated for creating such scaffolds due to their potential biocompatibility and tunable properties.

One significant application is in the formation of hydrogels. Hydrogels are cross-linked polymer networks that can absorb large amounts of water, mimicking the natural extracellular matrix (ECM). mdpi.com Research has shown that cross-linked hyaluronate compounds, obtained by reacting hyaluronic acid with a polyfunctional aziridine compound, form hydrogels useful for tissue engineering applications. google.com These hydrogels can be designed to be biodegradable, gradually being replaced by newly generated tissue. google.com

The architecture of the scaffold, particularly its porosity and pore size, is critical for nutrient diffusion, waste removal, and cell migration. nih.gov Synthetic polymers are widely used to fabricate these scaffolds, allowing for precise control over their mechanical and chemical properties. wikipedia.org P(AZE)-based materials can be fabricated into scaffolds using techniques like electrospinning to create nanofibers that resemble the native ECM, or through cryogenic methods to form cryogels with highly interconnected pores. mdpi.comnih.gov

Table 2: P(AZE) in Tissue Engineering Scaffolds

Scaffold Type Fabrication Principle Key Feature Relevance to P(AZE) Reference
Hydrogels Cross-linking of hydrophilic polymers. High water content, mimics soft tissue ECM. P(AZE) can be cross-linked with biopolymers like hyaluronic acid to form biocompatible hydrogels. google.com google.com
Electrospun Nanofibers Use of an electric field to draw charged polymer solution into fine fibers. High surface-area-to-volume ratio, mimics ECM morphology. P(AZE) solutions could be electrospun to create nanofibrous scaffolds for cell attachment and proliferation. nih.gov

| Cryogels | Polymerization or cross-linking of polymers in a frozen state. | Large, interconnected pores for enhanced cell distribution and nutrient flow. | Cryogenic polymerization could be applied to this compound monomers to create macroporous P(AZE) scaffolds. | mdpi.com |

Biocompatibility is a prerequisite for any material intended for medical applications. It refers to the ability of a material to perform its desired function without eliciting any undesirable local or systemic effects in the host. researchgate.net For polymers like P(AZE), this involves assessing aspects such as cytotoxicity, immunogenicity, and thrombogenicity.

Studies on poly(2-oxazolines), which are structural isomers of P(AZE) prepared via cationic polymerization of 2-oxazolines, have shown promising results. nih.gov In vitro cytotoxicity evaluations using the MTT assay on various cell lines indicated that polymers with aliphatic side chains, such as poly(2-ethyl-2-oxazoline), possess non-cytotoxic properties. nih.gov These studies also revealed that cell viability tends to increase with higher molar mass of the polymer. nih.gov Such findings suggest that P(AZE), with its hydroxyethyl side chain, is likely to exhibit low cytotoxicity, supporting its potential use in biomedical applications. nih.gov

Furthermore, plasma-deposited films of aziridine compounds have been found to impart biocompatible and antithrombotic properties to the surfaces of medical devices. google.com The ability to create such biocompatible coatings is crucial for implants and devices that come into contact with blood or sensitive tissues. The evaluation of new nanomaterials is essential before their use in real-world scenarios, with in vitro tests providing a rapid and effective means to examine a range of toxicological criteria. researchgate.net

Table 3: Summary of Biocompatibility Findings for Related Polymers

Polymer/Material Assay/Observation Result Implication for P(AZE) Reference
Poly(2-ethyl-2-oxazoline) MTT Assay (in vitro) Low cytotoxicity; viability increases with molar mass. P(AZE) is predicted to have good biocompatibility. nih.gov
Aromatic & Aliphatic Poly(2-oxazolines) Phagocytic & Metabolic Activity of Macrophages No significant influence on cellular immunological parameters. Suggests low immunogenicity for P(AZE)-based materials. nih.gov
Aziridine Compound Films General Application Can impart biocompatible and antithrombotic properties. P(AZE) coatings could improve the biocompatibility of medical devices. google.com

| Chitosan-based Nanoparticles | Genotoxicity & Viability Studies | N-succinyl chitosan (B1678972) (a derivative) shows low toxicity and long-term circulation. | Functionalization of P(AZE) could be explored to enhance biocompatibility, similar to chitosan modifications. | researchgate.net |

Other Materials Science Applications

Beyond the biomedical field, the unique reactivity of the aziridine ring and the functionality of the resulting polymer lend P(AZE) to other advanced materials science applications.

In catalysis, polymers can serve as supports for catalytically active species or as ligands that modify the activity and selectivity of a metal center. wikipedia.org Catalyst supports are materials, typically with a high surface area, onto which a catalyst is affixed to maximize its exposure and stability. wikipedia.orgevonik.com

This compound has been utilized as a versatile source for creating chelating ligands. uwi.eduacs.org The ring-opening cyclo-oligomerization of this compound can lead to polyaza macrocycles. acs.org These macrocyclic and related acyclic poly(amino-alkoxide) ligands can coordinate with metal ions, such as lanthanides, to form polynuclear complexes. acs.org These complexes themselves can have catalytic properties. For example, alkylzinc aminoalcoholates, derived from the reaction of zinc alkyls with this compound, have been identified as powerful catalysts for polymerization processes. researchgate.net

The polymer P(AZE) can be envisioned as a macromolecular ligand or a support material. evonik.com By tethering metal catalysts to the P(AZE) backbone, one can create a "heterogenized" homogeneous catalyst, combining the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. The hydroxyl and amine groups along the polymer chain provide multiple coordination sites for metal ions.

Table 4: Research Findings in Catalysis Involving this compound

Compound/System Application/Finding Mechanism/Principle Reference
This compound Oligomers Formation of polynuclear lanthanide(III) complexes. Acts as a source of macrocyclic and acyclic poly(amino-alkoxide) chelating ligands. uwi.eduacs.org
Alkylzinc Aminoalcoholates Catalysts for ring-opening polymerization of ε-caprolactone. The zinc complex derived from this compound initiates the polymerization. researchgate.net
Polymer Supports (General) Immobilization of catalytic nanoparticles. High surface area and stability provided by the support material enhance catalyst efficiency and recyclability. wikipedia.org

| Mesoporous Silica Supports | Host for metal particles to confine their growth at high temperatures. | The uniform pores and high surface area facilitate the dispersion of metals or metal oxides. rsc.org | rsc.org |

Poly(this compound) and related aziridine-containing polymers are valuable in the formulation of coatings and the creation of thin films. nih.gov The reactivity of the aziridine group is often leveraged for cross-linking and adhesion to various substrates.

A significant finding is the ability to form thin polymeric films from aziridine compounds using plasma-enhanced chemical vapor deposition (PE-CVD). google.com This process involves introducing the aziridine monomer into a plasma, where it fragments and deposits onto a substrate as a highly cross-linked, pinhole-free film. google.com These coatings can be applied to a wide variety of materials, including polymers, glass, and metals, to modify their surface properties. google.com For instance, such films can be designed to prevent biofouling. google.com

This compound has also been investigated as a component in photo-curable dry films and as a chemical modifier for coatings. nih.govgoogleapis.com In composite materials, theoretical studies have explored the interaction between this compound and novel 2D materials like Ti3C2 MXene. researchgate.net First-principles calculations showed that strong chemical and hydrogen bonds can form between organic molecules like this compound and the MXene surface, which provides a basis for designing high-performance MXene-organic composite systems for applications such as advanced coatings. researchgate.net

Table 5: Applications of this compound in Coatings and Films

Application Technology Key Feature Substrate/Composite Reference
Functional Coatings Plasma Deposition Forms thin, cross-linked films that can prevent biofouling. Polyethylene (B3416737) terephthalate (B1205515), polycarbonate, glass, metals. google.com
Photo-curable Films Photopolymerization Used as a component in top coat films. Laminated polymer films. googleapis.com
Surface Modification Chemical Modification Used as a modifier for latex polymers, coatings, and fibers. Various polymers and cellulosic materials. nih.gov

| MXene Composites | First-Principles Calculation | Forms strong chemical and hydrogen bonds with Ti3C2 MXene surfaces. | Ti3C2 MXene. | researchgate.net |

Advanced Functional Materials

The incorporation of this compound into polymeric structures gives rise to advanced functional materials with tailored properties for a variety of high-performance applications. The presence of the reactive aziridine ring and the hydroxyl group allows for the creation of polymers with unique characteristics, including enhanced crosslinking capabilities, biocompatibility, and the ability to form novel composites. These materials are at the forefront of research in fields ranging from industrial coatings to cutting-edge biomedical technologies.

Advanced Coatings and Crosslinking Systems

Polymers functionalized with this compound or similar polyfunctional aziridines serve as highly effective crosslinkers, particularly for waterborne coating systems such as polyurethane and acrylic formulations. covestro.comresearchgate.netspringerprofessional.de The ring-opening reaction of the aziridine group with carboxylic acid functionalities within the polymer resin creates a durable, crosslinked network at room temperature. researchgate.netspringerprofessional.de This covalent bonding significantly enhances the final properties of the cured film.

Research findings indicate that polymeric aziridine crosslinkers deliver substantial improvements in performance compared to other technologies like carbodiimides. covestro.com Key enhancements include:

Improved Chemical and Water Resistance : The dense crosslinked network provides a superior barrier against chemicals and moisture. covestro.com

Enhanced Mechanical Properties : Coatings exhibit significant improvements in wear resistance, scratch resistance, hardness, and toughness. researchgate.net

Superior Adhesion : Aziridine-crosslinked systems show excellent adhesion to a wide array of substrates, including plastics and treated packaging films. covestro.comcovestro.com

Low-Temperature Curing : Many aziridine-based crosslinkers can cure at ambient temperatures, which reduces energy consumption and processing time compared to systems requiring thermal curing at high temperatures. covestro.com

In one study, interparticle crosslinking agents prepared from hexamethylene diisocyanate and this compound were mixed with acrylic copolymers. researchgate.net As the content of the aziridine-based crosslinker was increased, the resulting films showed a marked increase in tensile strength, as well as water and chemical resistance. researchgate.net

Biomedical Platforms

The unique chemistry of this compound makes it a valuable component in the development of advanced materials for biomedical applications. Aziridine-containing polymers are being explored for use in drug delivery, gene therapy, and as biocompatible coatings for medical devices. google.com

A significant application is the creation of specialized surfaces via plasma deposition. Thin films formed by plasma-depositing aziridine compounds onto substrates like polyethylene terephthalate (PET) can impart crucial properties such as biocompatibility and antithrombotic behavior, and can prevent biofouling. google.com These films can also serve as platforms to immobilize therapeutic agents, creating controlled-release drug delivery systems for medical implants. google.com Studies have shown that such surfaces can resist cell adhesion, a critical feature for many medical devices. nih.gov

In the realm of gene therapy, this compound has been used to chemically modify biopolymers to create more effective gene vectors. For instance, low molecular weight water-soluble chitosan was modified through a ring-opening reaction with this compound. The resulting polymer (LMWSC-EA) demonstrated an enhanced ability to form a stable complex with plasmid DNA (pDNA). Research showed that the transfection efficiency was highest at a specific LMWSC-EA to pDNA weight ratio of 1:20 at a pH of 6.2.

Emerging Nanocomposites

The functional groups of this compound make it a candidate for the synthesis of advanced nanocomposites. First-principles calculations have been used to investigate composite systems formed by combining this compound with 2D titanium carbide MXene. researchgate.net The theoretical results indicate that strong chemical and hydrogen bonds can form between the this compound monomer and the MXene surface, suggesting its potential for creating high-performance organic-inorganic hybrid materials. researchgate.net Such composites could exhibit unique electrical, optical, and mechanical properties suitable for next-generation electronics and sensors.

Functional Material SystemKey ComponentsPrimary FunctionReported Performance Metrics/Characteristics
Advanced Coatings Acrylic/Polyurethane Resin, Polymeric Aziridine CrosslinkerInter-particle CrosslinkingOutperforms carbodiimide (B86325) crosslinkers in chemical and mechanical resistance; enables curing at room temperature. covestro.com Increases tensile strength and water/chemical resistance of films. researchgate.net
Biocompatible Films Aziridine Compound (e.g., from this compound)Plasma-Deposited Surface ModificationCreates biocompatible, antithrombotic, and anti-biofouling surfaces. google.com Can be used to immobilize pharmaceutical agents for drug delivery. google.com
Gene Delivery Vector Low Molecular Weight Chitosan, this compoundNon-viral Gene TransfectionForms stable complexes with plasmid DNA; highest transfection efficiency observed at a 1:20 polymer-to-DNA weight ratio (pH 6.2).
Advanced Nanocomposites This compound monomer, Ti3C2 MXeneOrganic-Inorganic Hybrid MaterialTheoretical calculations show strong adsorption energy and charge transfer, indicating suitability for creating high-performance composites. researchgate.net

Spectroscopic Characterization

The structure of 1-Aziridineethanol (B93229) can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueKey FeaturesSource(s)
Infrared (IR) Spectroscopy Expected peaks include a broad O-H stretch (~3300 cm⁻¹), C-N stretching, and N-H bending vibrations (if any impurities are present). vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show signals for the protons on the aziridine (B145994) ring, the methylene (B1212753) groups of the ethanol (B145695) substituent, and the hydroxyl proton. vulcanchem.com
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to its molecular weight. nih.govnist.gov

Computational Chemistry and Spectroscopic Analysis of 1 Aziridineethanol

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful theoretical tools to predict and rationalize the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide deep insights into a molecule's energetic and electronic properties, which are fundamental to its reactivity and conformational preferences. Frameworks like conceptual density functional theory (cDFT) and molecular orbital theory are central to these investigations. mit.edu

The electronic structure of 1-Aziridineethanol (B93229) is characterized by a strained three-membered aziridine (B145994) ring connected to an ethanol (B145695) substituent. chemcess.comontosight.ai This structure contains two key heteroatoms, nitrogen and oxygen, whose lone pairs of electrons significantly influence the molecule's electron density distribution. First-principles calculations, such as those employed in density functional theory (DFT), can model this distribution and identify reactive sites. researchgate.netresearchgate.net

The nitrogen atom, part of the highly strained aziridine ring, and the oxygen atom of the hydroxyl group are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the strain in the aziridine ring makes it prone to ring-opening reactions via nucleophilic attack on the ring carbons. chemcess.com Computational models can predict the energetics of these potential reactions, providing a theoretical basis for understanding the compound's chemical behavior. For instance, the deprotonated form of this compound, an alkoxide, has been studied in reactions with organozinc compounds, highlighting the reactivity of the oxygen center after deprotonation. acs.org Theoretical calculations can help elucidate the mechanism and viability of such transformations. acs.org

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important for predicting reactivity. mit.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. physchemres.org

For this compound, the HOMO is expected to have significant contributions from the lone pair orbitals of the nitrogen and oxygen atoms. The LUMO would likely be associated with the antibonding orbitals (σ*) of the strained C-N and C-C bonds within the aziridine ring. The interaction of this compound with other chemical species, such as the surface of Ti3C2 MXene, has been investigated using first-principles calculations, which inherently analyze these orbital interactions to determine bonding and electronic properties of the composite system. researchgate.net Such analyses are crucial for designing new materials and predicting reaction outcomes.

The three-dimensional structure of this compound is dictated by the rotational freedom around the single bonds of the ethanol sidechain attached to the rigid aziridine ring. The aziridine ring itself is a planar, strained heterocycle. chemcess.com Conformational analysis involves identifying the different spatial arrangements (conformers) of the molecule and determining their relative energies to find the most stable structures.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the bonds connecting the aziridine ring to the hydroxyethyl (B10761427) group (N-CH₂ and CH₂-CH₂ bonds). The most stable conformers will be those that minimize steric hindrance and optimize any potential intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the aziridine nitrogen. The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics based on their calculated energy differences. Such studies are essential for understanding how the molecule's shape influences its physical properties and interactions with other molecules. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds. By probing the interaction of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) provide detailed information about the connectivity and chemical environment of atoms.

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. acs.org It is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. The chemical shift, signal splitting (multiplicity), and integration of the peaks in an NMR spectrum reveal the types of protons and carbons present and how they are connected. uni-mainz.de For this compound, both ¹H and ¹³C NMR would provide complementary information to confirm its molecular structure. nih.gov

The ¹H NMR spectrum of this compound (structural formula: C₁H₂N-CH₂-CH₂-OH) is predicted to show distinct signals for each unique proton environment. nih.gov The spectrum provides direct evidence for the arrangement of hydrogen atoms in the molecule. acs.org The expected signals, their splitting patterns (due to spin-spin coupling with neighboring protons), and their integration values (proportional to the number of protons) allow for a complete assignment.

The following table details the predicted ¹H NMR spectroscopic data for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.70Singlet4HAziridine ring protons (-(CH ₂)₂N-)
~ 2.45Triplet2HMethylene (B1212753) protons adjacent to nitrogen (-N-CH ₂-)
~ 3.55Triplet2HMethylene protons adjacent to oxygen (-CH ₂-OH)
VariableBroad Singlet1HHydroxyl proton (-OH )

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions. The hydroxyl proton signal's position is particularly dependent on concentration, temperature, and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopysigmaaldrich.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a pivotal technique for characterizing the carbon framework of this compound. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment surrounding each carbon atom. A ¹³C NMR spectrum of this compound is available, providing experimental data for structural confirmation. nih.gov

Carbon Atom Predicted Chemical Shift (ppm)
Aziridine Ring Carbons25-35
Methylene Carbon (adjacent to Nitrogen)50-60
Methylene Carbon (adjacent to Oxygen)60-70

Table 1: Predicted ¹³C NMR chemical shifts for this compound. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopysigmaaldrich.com

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the specific vibrational frequencies of chemical bonds.

Fourier-Transform Infrared (FTIR) spectroscopy provides a high-resolution spectrum detailing the vibrational modes of this compound. nih.gov This technique is instrumental in identifying the key functional groups present in the molecule. nih.gov

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)Stretching3600-3200 (broad)
C-H Stretch (Alkane)Stretching3000-2850
C-N Stretch (Amine)Stretching1250-1020
C-O Stretch (Alcohol)Stretching1260-1000

Table 2: Characteristic FTIR absorption bands for this compound.

Attenuated Total Reflectance (ATR) is a sampling technique that facilitates the analysis of materials in their native state, obviating the need for extensive sample preparation. ATR-FTIR spectroscopy has been employed to study the cross-linking of polymers containing moieties similar to this compound, demonstrating its utility in monitoring chemical transformations. researchgate.net The ATR-IR spectrum of this compound is available in spectral databases. nih.gov

Vapor phase IR spectroscopy examines molecules in the gaseous state, thereby minimizing intermolecular interactions like hydrogen bonding. This results in sharper and more defined spectral bands. A vapor phase IR spectrum for this compound is documented in the Nicolet Vapor Phase FT-IR Spectral Library. thermofisher.com In this phase, the O-H stretching vibration is expected to appear as a sharp peak at a higher frequency compared to the broad band seen in condensed phase spectra.

Mass Spectrometry (MS)threebond.co.jp

Mass spectrometry (MS) provides information on the molecular weight and structural fragments of a compound by analyzing its mass-to-charge ratio upon ionization. The mass spectrum of this compound has been recorded and is available in the NIST/EPA/MSDC Mass Spectral Database. guidechem.com The NIST Mass Spectrometry Data Center provides GC-MS data, indicating a top peak at m/z 56. nih.gov

Fragment Ion m/z Value Possible Identity
[M]⁺87Molecular Ion
[M-H]⁺86Loss of a hydrogen atom
[M-CH₃]⁺72Loss of a methyl group
[M-CH₂OH]⁺56Loss of a hydroxymethyl group
C₂H₄N⁺42Aziridine ring fragment

Table 3: Prominent peaks in the mass spectrum of this compound and their tentative assignments.

X-ray Crystallography of this compound Derivatives and Complexesnist.govmdpi.comgoogle.comgoogle.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) provides significant insights into how the chemical structure of a compound like this compound influences its biological activity. SAR studies qualitatively describe how modifying a molecule's structure alters its biological function, while QSAR aims to create mathematical models that quantitatively link structural features to activity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of aziridine-containing compounds is intrinsically linked to the strained three-membered ring and the nature of the substituents on both the nitrogen and carbon atoms of this ring. nih.govontosight.ai The reactivity of the aziridine ring, particularly its susceptibility to nucleophilic ring-opening, is a key determinant of its biological function. ontosight.airesearchgate.net For this compound, the core structure consists of the aziridine ring and a hydroxyethyl group attached to the nitrogen.

Research into the biological activity of various aziridine derivatives has established several key SAR principles:

Substituents on the Aziridine Nitrogen: The group attached to the aziridine nitrogen significantly modulates activity. For instance, converting aziridine phosphines to their corresponding phosphine (B1218219) oxides has been shown to result in significantly higher biological activity. mdpi.com This suggests that the electronic properties and steric bulk of the N-substituent are critical. A protected amino group on the aziridine is also considered important for certain biological effects. mdpi.com

Substituents on the Aziridine Ring Carbons: The nature of substituents on the ring's carbon atoms also plays a crucial role. Studies on aziridine-thiourea derivatives showed that bulky substituents at certain positions could either increase or decrease activity depending on the rest of the molecule's structure. For example, for R¹-methyl derivatives, replacing a methyl group with a bulkier isopropyl group at the R² position led to a four- to eight-fold increase in antibacterial activity. nih.gov Conversely, having two methyl substituents on the same carbon atom of the aziridine ring was found to significantly reduce antibacterial activity. nih.gov

Electronic Effects: The electronic properties of substituents are a major factor. The introduction of electron-withdrawing groups can decrease the electron density on the aziridine ring atoms. tandfonline.com This modification can alter the reactivity of the aziridine, for example, by increasing its selectivity towards certain biological nucleophiles like thiolate anions over others. tandfonline.com QSAR studies on some derivative series have shown that introducing an electron-withdrawing group, which can increase the net positive charge, is favorable for fungicidal activity. researchgate.net

Stereochemistry: The stereoisomerism of the aziridine ring can influence biological activity, although this is not always a determining factor for all types of interactions. nih.gov

The following table summarizes some of the observed structure-activity relationships for aziridine derivatives based on various research findings.

Core Scaffold Modification/Substituent (R-group) Observed Effect on Biological Activity Reference
Aziridine-phosphineOxidation of Phosphorus (Phosphine -> Phosphine Oxide)Significant increase in activity mdpi.com
Aziridine-thioureaR² = (S)-isopropyl vs. R² = (S)-methyl (where R¹ = methyl)4-8 fold increase in antibacterial activity nih.gov
Aziridine-thioureaR² = 2,2-dimethylSignificant reduction in antibacterial activity nih.gov
Aziridine-2-carboxylateN-substituent is an electron-withdrawing sulphonamide groupIncreased selectivity for thiolate anions tandfonline.com
AzacycloalkanoneAlkenyl (terpene) chain vs. Alkyl chain on NitrogenAlkenyl chain derivatives induced less primary skin irritation nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models are mathematical equations that attempt to predict the biological activity or physicochemical properties of compounds based on numerical descriptors derived from their molecular structure. derpharmachemica.com These descriptors can encode electronic, steric, hydrophobic, and topological features of the molecule.

While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on broader classes of aziridine derivatives have been conducted. These studies provide a framework for understanding which molecular properties are likely to govern the activity of compounds containing the aziridine moiety.

Key findings from QSAR studies on aziridine derivatives include:

Lipophilicity Modeling: A Quantitative Structure-Property Relationship (QSPR) study on a series of spiro-aziridine derivatives successfully modeled their lipophilicity (logP). The model used a combination of topological indices and indicator parameters for the presence of chlorine and nitrogen atoms. derpharmachemica.comresearchgate.net This is relevant as lipophilicity is a critical parameter for a molecule's ability to cross biological membranes.

Antibacterial Activity Modeling: A QSAR study on a series of 2-acetyl-2-ethoxycarbonyl-1-[4(4′-arylazo)-phenyl]-N,N-dimethylaminophenyl aziridines as potential antibacterial agents was reported. researchgate.net

Antifungal Activity Modeling: For a series of compounds containing a γ-butyrolactone scaffold and a cinnamic aldehyde moiety, a QSAR model revealed a strong correlation between the molecular structure and antifungal activity. The study highlighted that electron-withdrawing groups and small steric hindrance were desirable for potency. researchgate.net

General Biological Activity Modeling: In another study, PM3-based quantum chemical calculations were used to develop QSAR models for aziridine derivatives. The best model, which had a high correlation coefficient (r > 0.9), used a combination of the heat of formation, electronic energy, and core-core repulsion as descriptors. tsijournals.com

The table below summarizes examples of QSAR models developed for various aziridine derivatives.

Compound Series Activity/Property Modeled Key Molecular Descriptors Used Statistical Method Reference
Spiro-aziridine derivativesLipophilicity (logP)Topological indices (¹χv, SIC'0', ⁰χ, ZM2V), Indicator parameters (Cl-atom, N-atom)Multilinear Regression derpharmachemica.comresearchgate.net
Aziridine derivativesBiological ActivityHeat of formation (ΔHf), Electronic Energy (EE), Core-Core Repulsion (CcR)Multilinear Regression tsijournals.com
Pyridoacridine ascididemin (B1665191) analoguesAnti-tumor activityPhysicochemical parameters (Molar Refractivity), Electrotopological State Atom (ETSA) indicesMultilinear Regression nih.gov
Aziridine derivativesFungicidal activityNet positive chargeStructure-Activity Relationship Analysis researchgate.net

These SAR and QSAR studies collectively demonstrate that the biological activity of compounds in the aziridine class is a complex interplay of steric, electronic, and hydrophobic factors. The principles derived from these studies are essential for the rational design of new, more potent, and selective molecules based on the this compound scaffold.

Environmental and Toxicological Research of 1 Aziridineethanol

Environmental Fate and Transport Studies

The environmental persistence and movement of 1-Aziridineethanol (B93229) are influenced by its chemical properties and interactions within different environmental compartments. As a water-soluble, colorless to yellow liquid, its distribution is a key area of environmental assessment.

Degradation Pathways in Environmental Matrices

Direct photolysis, or breakdown by sunlight, is not anticipated to be a major degradation pathway. This is because this compound does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the spectrum of sunlight that reaches the Earth's surface. nih.gov

Persistence and Biodegradation

Information regarding the persistence and biodegradation of this compound is limited. Its high water solubility suggests it has the potential for mobility in soil and aquatic systems. The rate of biodegradation, which involves breakdown by microorganisms, has not been extensively documented in scientific literature. However, its susceptibility to hydrolysis indicates a mechanism for transformation in aqueous environments, suggesting it may not be highly persistent. chemicalbook.comnih.gov Further research is needed to fully characterize its persistence and the extent of its biodegradation under various environmental conditions, including both aerobic and anaerobic scenarios.

Ecotoxicology and Environmental Impact

The potential impact of this compound on ecosystems is a significant concern due to its chemical nature. Although it was tested as a potential insect chemosterilant, it was not commercialized due to issues related to its toxicity and environmental effects. nih.gov Comprehensive data on its ecotoxicity across various trophic levels, such as algae, invertebrates (like Daphnia magna), and fish, are not widely available in the public domain. epa.gov Such data, typically presented as LC50 (lethal concentration for 50% of a population) or EC50 (effective concentration for 50% of a population) values, are crucial for a complete environmental risk assessment.

Genotoxicity and Mutagenicity Studies

This compound has demonstrated genotoxic effects in some biological systems. Research has shown that it can induce sex-linked recessive lethals in the fruit fly, Drosophila melanogaster, indicating its potential to cause genetic mutations. nih.gov Studies on aziridine (B145994) derivatives have shown that their mutagenic responses often parallel their antifertility and anticancer effects in animal models. nih.gov

Further evidence of its mutagenic potential comes from findings that it can cause chromosome aberrations in hamster and rat cells. federalregister.gov The aziridine ring is a known reactive group that can interact with cellular macromolecules, including DNA, which is a common mechanism for genotoxicity.

Carcinogenicity Assessments and Classification

The carcinogenicity of this compound has been evaluated by the International Agency for Research on Cancer (IARC). Based on available data, IARC has classified 2-(1-Aziridinyl)ethanol into Group 3: "Not classifiable as to its carcinogenicity to humans". nih.govinchem.orgchemikalieninfo.de This classification signifies that the evidence of carcinogenicity is inadequate in humans and limited or inadequate in experimental animals. chemikalieninfo.de

The initial evaluation in 1975 noted that the compound is carcinogenic in mice, causing malignant tumors at the site of subcutaneous injection in the single study available at the time. inchem.org However, no case reports or epidemiological studies in humans were available. inchem.org The subsequent evaluation in 1987 upheld the Group 3 classification. inchem.orgchemikalieninfo.de The U.S. National Toxicology Program (NTP) has not listed this compound in its comprehensive carcinogenicity studies. coleparmer.comnih.govregulations.gov

Table 1: Carcinogenicity Classification of this compound

OrganizationClassificationYearNotes
International Agency for Research on Cancer (IARC)Group 31987Not classifiable as to its carcinogenicity to humans, based on limited/inadequate evidence in animals and inadequate evidence in humans. nih.govinchem.orgchemikalieninfo.de

Role in Allelopathy Research

This compound has been identified in studies related to allelopathy, which is the chemical inhibition of one plant by another. In research on sorghum (Sorghum bicolor), a plant known for its allelopathic properties, this compound was identified as one of several toxic compounds in plant extracts. mdpi.com These extracts demonstrated lethal effects on other plant species, indicating the potential role of this compound as an allelochemical. mdpi.com Allelochemicals can suppress the growth of competing weeds by various mechanisms, and their study is important for understanding plant-plant interactions and developing natural herbicides. mdpi.com

Risk Assessment Methodologies and Mitigation Strategies

The potential environmental and toxicological risks associated with this compound necessitate a structured approach to risk assessment and the implementation of robust mitigation strategies. Due to its chemical structure, which includes the highly reactive aziridine moiety, its risk profile is often considered in the context of the broader aziridine chemical group. useforesight.iowikipedia.org

Risk Assessment Methodologies

A comprehensive risk assessment for this compound integrates hazard identification, dose-response evaluation, exposure assessment, and risk characterization to estimate the nature and probability of adverse effects on human health and the environment.

Hazard Identification

This step involves identifying the intrinsic hazardous properties of the substance. For this compound, hazards are identified through its own toxicological data and by analogy with related aziridine compounds. useforesight.io The European Chemicals Agency (ECHA) has conducted a group assessment of 14 substances containing the aziridine moiety, highlighting shared hazardous properties. useforesight.io Key identified hazards are summarized in the table below.

Hazard TypeDescription of FindingSource(s)
Acute Toxicity The compound is classified as toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. nih.gov The oral LD50 in rats is 74 mg/kg, and the dermal LD50 in rabbits is 71 uL/kg. coleparmer.com nih.govcoleparmer.com
Skin and Eye Irritation Draize tests on rabbits indicated severe irritation and damage to both skin and eyes after 24 hours of exposure. coleparmer.comhaz-map.com It is an irritant to the skin, eyes, nose, and mucous membranes. haz-map.com coleparmer.comhaz-map.com
Organ Toxicity Chronic exposure can lead to liver damage. haz-map.comnoaa.gov In animal studies, single oral doses caused liver necrosis in rats. haz-map.com haz-map.comnoaa.gov
Group-Related Hazards (Aziridines) The aziridine functional group is associated with significant health risks. useforesight.io The International Agency for Research on Cancer (IARC) classifies aziridine compounds as possibly carcinogenic to humans (Group 2B), as they are direct-acting alkylating agents that can cause mutagenicity. wikipedia.org The ECHA assessment of the aziridine group points to risks of carcinogenicity, mutagenicity, reproductive toxicity, and specific target organ toxicity (STOT). useforesight.io useforesight.iowikipedia.org

This table is interactive. Click on the headers to sort the data.

Dose-Response Assessment

This assessment quantifies the relationship between the dose of the chemical and the incidence of adverse health effects. While specific long-term dose-response data for this compound is not widely available, occupational exposure limits (OELs) for the parent compound, aziridine (ethyleneimine), provide reference values for risk management. For instance, the American Conference of Governmental Industrial Hygienists (ACGIH) has established a threshold limit value (TLV) for ethyleneimine of 0.05 ppm as an 8-hour time-weighted average (TWA). nj.gov No specific OELs have been established for this compound by major regulatory bodies like OSHA or NIOSH. coleparmer.comnj.gov

Exposure Assessment

Exposure assessment evaluates the potential for human and environmental contact with the substance.

Occupational Exposure : The primary route of human exposure is occupational, occurring during its use as a chemical intermediate in industrial settings such as the manufacturing of polymers, coatings, and textiles. nih.govhaz-map.com A 1981-1983 survey by NIOSH statistically estimated that 442 workers in the US were potentially exposed to this compound. nih.gov Exposure can occur via inhalation of vapors and dermal contact. nih.gov

Environmental Exposure : The environmental fate of this compound influences potential exposure pathways. With an estimated vapor pressure of 0.49 mm Hg at 25°C, the compound is expected to exist solely as a vapor if released to air. nih.gov Its Henry's Law constant suggests it is essentially nonvolatile from water or moist soil surfaces. nih.gov Its former production and use may have led to environmental release through various waste streams. nih.gov

Risk Characterization

This final step integrates the information from the previous three steps to produce a qualitative or quantitative estimate of the risk. The risk characterization for this compound indicates that the primary concern is for workers in industrial settings due to its high acute toxicity, potential for severe skin and eye damage, and possible liver toxicity. coleparmer.comhaz-map.comnoaa.gov While this compound itself is not classified as a carcinogen by IARC or NTP, the known mutagenic and carcinogenic properties of the aziridine class of compounds suggest a need for stringent control of exposure to mitigate potential long-term health risks. useforesight.iowikipedia.orgcoleparmer.com

Mitigation Strategies

To manage and reduce the risks identified, a hierarchy of control measures is employed. These strategies range from elimination and substitution to personal protective equipment and waste management.

Control CategoryMitigation StrategyDescriptionSource(s)
Substitution Use of Alternative ChemicalsThe most effective strategy is to replace this compound with a less hazardous alternative chemical product to avoid occupational exposure and environmental contamination. nih.gov
Regulatory Action Harmonized Classification and RestrictionECHA has proposed regulatory actions for the aziridine group, including harmonized classification and labelling (CLH) and potential restrictions under REACH Annex XVII, which could ban or limit its professional and consumer uses. useforesight.io useforesight.io
Engineering Controls Ventilation and Safety EquipmentFacilities must be equipped with adequate ventilation to maintain low airborne concentrations. coleparmer.com The presence of eyewash stations and safety showers is essential. coleparmer.com coleparmer.com
Administrative Controls Safe Handling and StorageStore in a cool, dry, well-ventilated area away from heat, sparks, and sources of ignition. coleparmer.com Keep containers tightly closed. coleparmer.com Personnel should wash thoroughly after handling. coleparmer.com coleparmer.com
Personal Protective Equipment (PPE) Eye, Skin, and Respiratory ProtectionWear appropriate chemical safety goggles, protective gloves, and clothing to prevent skin exposure. coleparmer.com In case of insufficient ventilation, a respirator program compliant with OSHA standards should be implemented. coleparmer.com For spills, Tyvek-type disposable clothing may be necessary. noaa.gov coleparmer.comnoaa.gov
Spill Response Isolation and DecontaminationIn case of a spill, the area should be immediately isolated (e.g., at least 50 meters for liquids). noaa.govnoaa.gov Small spills can be absorbed with paper, sealed in a vapor-tight plastic bag, and the area washed with soap and water. noaa.gov noaa.govnoaa.gov
Disposal Hazardous Waste ManagementUnused material should be disposed of as hazardous waste in accordance with federal, state, and local regulations. coleparmer.com Disposal methods must consider the material's potential impact on air, water, and soil. nih.gov nih.govcoleparmer.com

This table is interactive. Click on the headers to sort the data.

Advanced Research Topics and Future Directions

Novel Synthetic Methodologies

While 1-Aziridineethanol (B93229) is commercially available, the development of novel and efficient synthetic routes remains a key area of research. These efforts are aimed at improving yield, stereoselectivity, and functional group tolerance, thereby broadening the accessibility and utility of this important monomer.

Recent advancements in aziridine (B145994) synthesis, in general, provide a roadmap for new approaches to this compound and its derivatives. nih.govresearchgate.netosi.lv Methodologies such as metal-catalyzed aziridination of alkenes and organocatalytic approaches offer milder and more selective reaction conditions compared to traditional methods. nih.govresearchgate.net For instance, the regioselective ring-opening of epoxides with in situ generated aziridine from β-chloroethylamine presents a safer and more convenient alternative to handling the highly toxic and volatile ethyleneimine directly. nih.gov

Furthermore, the development of one-pot cascade reactions for the construction of functionalized aziridines opens up possibilities for creating novel this compound analogs with tailored properties. rsc.orgresearchgate.net These advanced synthetic tools are crucial for producing a diverse library of monomers for specialized polymer synthesis.

Advanced Polymer Architectures and Applications

The polymerization of this compound, primarily through cationic ring-opening polymerization of the aziridine ring, allows for the creation of a variety of advanced polymer architectures with unique properties and applications. researchgate.net

Controlled Polymerization and Block Copolymers

Achieving control over the polymerization process is essential for synthesizing well-defined polymers. Studies on the cationic polymerization of 1-(2-hydroxyethyl)aziridine have shown that the choice of initiator and reaction conditions significantly influences the polymer structure and regularity. researchgate.net The development of controlled radical polymerization techniques could offer even greater precision in synthesizing poly(this compound) with predetermined molecular weights and low dispersity. epa.gov

This control enables the synthesis of block copolymers, where segments of poly(this compound) are combined with other polymer blocks to create materials with tailored properties. rsc.orgresearchgate.netharth-research-group.orgresearchgate.netrsc.org For example, amphiphilic block copolymers could be designed for self-assembly into micelles or vesicles for drug delivery applications.

Star-Shaped and Dendritic Polymers

The synthesis of non-linear architectures, such as star-shaped and dendritic polymers, represents another exciting frontier. wikipedia.orgrsc.orgnih.govmdpi.com These highly branched structures, with a high density of functional groups at their periphery, can be synthesized using core-first or arm-first approaches. Star polymers derived from this compound could find applications as rheology modifiers, drug delivery vehicles, and in nanoelectronics. wikipedia.org The hydroxyl groups on the polymer arms can be further functionalized to attach targeting ligands or therapeutic agents.

Biomaterials and Hydrogels

The inherent hydrophilicity and biocompatibility of poly(this compound) make it an attractive candidate for biomedical applications. rsc.orgnih.govrsc.org Its ability to form hydrogels, three-dimensional polymer networks that can absorb large amounts of water, is particularly promising. rsc.orgnih.gov These hydrogels can be designed to be injectable and stimuli-responsive, releasing encapsulated drugs in response to changes in pH or temperature. rsc.org The hydroxyl groups along the polymer backbone provide sites for crosslinking and for the attachment of bioactive molecules, making these materials suitable for tissue engineering scaffolds and controlled drug release systems. nih.gov

Computational Design of this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and discovery of new materials. Density Functional Theory (DFT) and other computational methods can be employed to predict the properties and reactivity of this compound and its derivatives, guiding experimental efforts.

DFT studies can provide insights into the electronic structure and reactivity of the aziridine ring, helping to rationalize and predict the outcomes of various synthetic transformations. nih.gov For instance, computational analysis of hypothetical donor-acceptor molecules containing aziridine functionalities has shown that the presence of the aziridine ring can significantly influence the electronic properties of the molecule. nih.gov Such studies can aid in the design of novel this compound derivatives with specific electronic or optical properties for applications in organic electronics.

Furthermore, molecular dynamics simulations can be used to model the behavior of poly(this compound) chains in different environments, predicting their conformation, solubility, and interaction with other molecules. This information is crucial for designing polymers with desired self-assembly properties for applications in drug delivery and nanotechnology.

Interdisciplinary Research with this compound

The unique chemical properties of this compound are driving its application in a variety of interdisciplinary research areas, bridging polymer chemistry with materials science, biology, and catalysis.

Surface Modification

The reactivity of the aziridine and hydroxyl groups makes this compound and its polymers excellent candidates for surface modification. nih.govnih.govmdpi.commdpi.com Surfaces of various materials, from biomedical implants to nanoparticles, can be functionalized to improve their biocompatibility, introduce specific functionalities, or alter their surface energy. nih.govmdpi.com For example, grafting poly(this compound) onto a surface can create a hydrophilic and protein-repellent coating, which is highly desirable for medical devices that come into contact with blood. nih.gov

Catalysis

The nitrogen atoms in the poly(this compound) backbone can act as ligands for metal ions, opening up possibilities for the development of polymer-supported catalysts. These catalysts would combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The hydroxyl groups can also be modified to introduce other catalytic functionalities.

Emerging Applications and Unexplored Reactivity

The full potential of this compound is still being uncovered, with several emerging applications and areas of unexplored reactivity on the horizon.

Stimuli-Responsive Materials

The development of "smart" materials that respond to external stimuli is a major focus of modern materials science. The amine groups in the backbone of poly(this compound) can be protonated or deprotonated in response to pH changes, leading to conformational changes and alterations in solubility. This property can be exploited to create pH-responsive drug delivery systems that release their payload in the acidic environment of tumors or specific cellular compartments.

Antibacterial Materials

The polycationic nature of protonated poly(this compound) suggests potential applications as antibacterial agents. Many polycationic polymers are known to disrupt bacterial cell membranes, leading to cell death. Research into the antibacterial activity of poly(this compound) and its derivatives could lead to the development of new antimicrobial coatings and materials. researchgate.net

Unexplored Reactivity

The interplay between the aziridine ring and the hydroxyl group in this compound may lead to novel and unexplored chemical reactions. For example, intramolecular reactions could be triggered under specific conditions to form new heterocyclic structures. A deeper understanding of the fundamental reactivity of this molecule will undoubtedly pave the way for new synthetic methodologies and the creation of novel molecular architectures.

Q & A

Q. Methodological Answer :

  • NMR spectroscopy : Focus on <sup>1</sup>H NMR (aziridine ring protons at δ 2.6–3.2 ppm) and <sup>13</sup>C NMR (C-OH resonance at ~60 ppm) .
  • FT-IR : Confirm hydroxyl (3200–3600 cm<sup>−1</sup>) and aziridine ring (1480–1520 cm<sup>−1</sup>) functional groups .
  • HPLC-MS : Use reverse-phase C18 columns with ESI-MS in positive ion mode to detect [M+H]<sup>+</sup> ions (m/z ~88.1) .

Advanced: How should researchers resolve contradictory data on this compound’s biological activity across studies?

Q. Methodological Answer :

  • Contextualize experimental conditions : Compare cell lines, concentrations (e.g., IC50 ≈ 50–80 µM in Plasmodium studies), and exposure times .
  • Replicate assays : Use standardized protocols (e.g., in vitro parasite growth inhibition assays) with internal controls .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What experimental designs are optimal for studying this compound’s reactivity in ring-opening reactions?

Q. Methodological Answer :

  • Kinetic studies : Monitor reaction progress via <sup>1</sup>H NMR to track aziridine ring proton shifts .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents may stabilize intermediates .
  • Theoretical modeling : Use DFT calculations to predict regioselectivity in ring-opening pathways .

Literature Review: How to identify authoritative studies on this compound’s applications?

Q. Methodological Answer :

  • Database filters : Use SciFinder with keywords "this compound AND (synthesis OR bioactivity)" and limit to peer-reviewed journals (post-2000) .
  • Citation tracking : Follow references in high-impact papers (e.g., biochemical pharmacology studies ).
  • Exclude unreliable sources : Avoid non-peer-reviewed platforms like .

Safety: What are the critical safety protocols for handling this compound?

Q. Methodological Answer :

  • Toxicity mitigation : Use fume hoods, nitrile gloves, and eye protection due to potential mutagenicity .
  • Waste disposal : Neutralize aziridine residues with 10% acetic acid before aqueous disposal .

Data Management: How should raw data from this compound experiments be archived?

Q. Methodological Answer :

  • Supplemental files : Include raw NMR spectra, HPLC chromatograms, and kinetic plots in appendices .
  • Metadata tagging : Label datasets with CAS No. [107-02-8], synthesis dates, and instrument calibration logs .

Stability: How does pH affect this compound’s stability in aqueous solutions?

Q. Methodological Answer :

  • Buffer studies : Conduct accelerated stability tests (pH 2–12, 25–40°C) with LC-MS monitoring.
  • Degradation products : Identify hydrolysis byproducts (e.g., ethanolamine derivatives) via GC-MS .

Computational Modeling: Which software tools predict this compound’s interaction with biological targets?

Q. Methodological Answer :

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., Plasmodium enzymes) to map binding affinities .
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in GROMACS .

Mechanistic Studies: How to design experiments probing this compound’s inhibitory mechanisms?

Q. Methodological Answer :

  • Enzyme assays : Measure competitive vs. non-competitive inhibition via Lineweaver-Burk plots .
  • Isotopic labeling : Use <sup>15</sup>N-aziridineethanol to track nitrogen incorporation in metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.